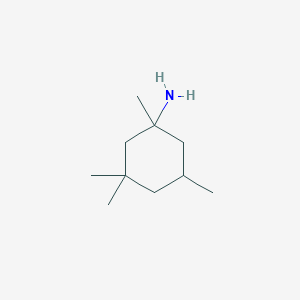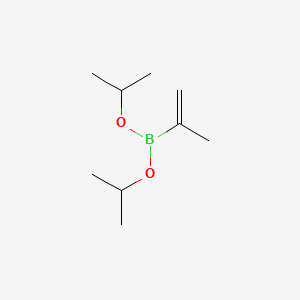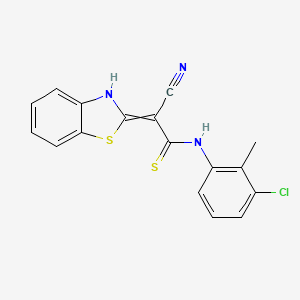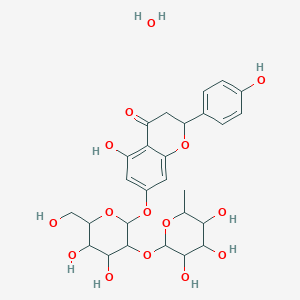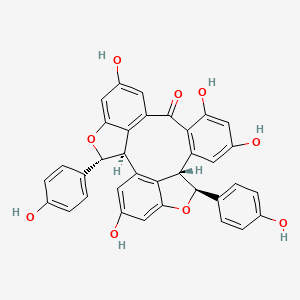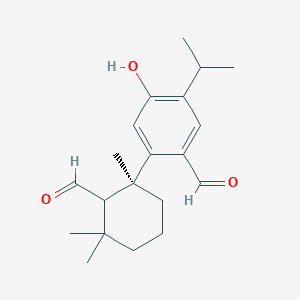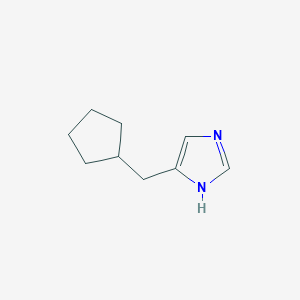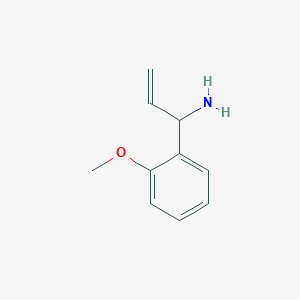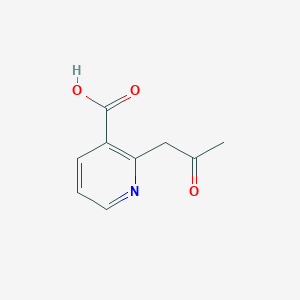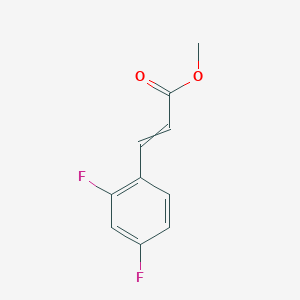
Methyl 3-(2,4-difluorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-ジフルオロフェニル)アクリル酸メチルは、分子式がC10H8F2O2である有機化合物です。これはアクリル酸の誘導体であり、カルボキシル基の水素原子がメチル基に置き換えられ、フェニル環が2位と4位に2つのフッ素原子で置換されています。
製造方法
合成経路と反応条件
3-(2,4-ジフルオロフェニル)アクリル酸メチルは、いくつかの方法によって合成できます。一般的なアプローチの1つは、硫酸などの強酸触媒の存在下でのメタノールによる3-(2,4-ジフルオロフェニル)アクリル酸のエステル化です。 この反応は通常、酸のエステルへの完全な変換を確実にするために還流条件下で行われます .
別の方法は、鈴木-宮浦カップリング反応の使用で、2,4-ジフルオロフェニルのボロン酸誘導体が、パラジウム触媒と塩基の存在下でアクリル酸メチルとカップリングされます。 この方法は、穏やかな反応条件と高い収率のために有利です .
工業的生産方法
工業的な設定では、3-(2,4-ジフルオロフェニル)アクリル酸メチルの製造は、効率とスケーラビリティを向上させるために連続フロープロセスを含む場合があります。 自動化された反応器と、温度、圧力、反応物濃度などの反応パラメーターの精密な制御により、副生成物が最小限の、高純度の製品が得られます .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-difluorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorophenyl is coupled with methyl acrylate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of methyl 3-(2,4-difluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
化学反応の分析
反応の種類
3-(2,4-ジフルオロフェニル)アクリル酸メチルは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用される酸化剤に応じて、対応するカルボン酸またはケトンを形成するために酸化される可能性があります。
還元: 還元反応は、エステル基をアルコールに、または二重結合を単結合に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
生成される主な生成物
酸化: 3-(2,4-ジフルオロフェニル)アクリル酸または3-(2,4-ジフルオロフェニル)アセトンの生成。
還元: 3-(2,4-ジフルオロフェニル)プロパノールまたは3-(2,4-ジフルオロフェニル)プロパンの生成。
科学研究への応用
3-(2,4-ジフルオロフェニル)アクリル酸メチルは、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の調製のための有機合成における構成要素として使用されます。
生物学: この化合物は、潜在的な医薬品を含む生物学的に活性な分子の合成に使用できます。
医学: その誘導体の研究により、改善された有効性と副作用の軽減を備えた新しい薬物の開発につながる可能性があります。
科学的研究の応用
Methyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty polymers and materials with unique properties.
作用機序
3-(2,4-ジフルオロフェニル)アクリル酸メチルがその効果を発揮するメカニズムは、特定の用途によって異なります。有機合成では、これはさまざまな反応における求電子剤として作用し、炭素-炭素結合と炭素-ヘテロ原子結合の形成を促進します。 フッ素原子の存在により、その反応性と安定性が向上し、複雑な分子の合成において貴重な中間体になります .
類似の化合物との比較
3-(2,4-ジフルオロフェニル)アクリル酸メチルは、次のような他の類似の化合物と比較できます。
3-(2,4-ジクロロフェニル)アクリル酸メチル: フッ素ではなく塩素原子を持つ類似の構造。塩素の存在により、反応性と用途が異なります。
3-(2,4-ジメチルフェニル)アクリル酸メチル: フッ素ではなくメチル基が含まれており、物理的および化学的特性が異なります。
3-(2,4-ジフルオロフェニル)プロパン酸メチル: 類似の構造ですが、飽和炭素鎖があり、反応性と用途に影響を与えます.
3-(2,4-ジフルオロフェニル)アクリル酸メチルの独自性は、フッ素原子の存在にあり、これは独自の電子特性と立体特性を与え、さまざまな化学反応における反応性と安定性を向上させます.
類似化合物との比較
Methyl 3-(2,4-difluorophenyl)acrylate can be compared with other similar compounds such as:
Methyl 3-(2,4-dichlorophenyl)acrylate: Similar structure but with chlorine atoms instead of fluorine. It has different reactivity and applications due to the presence of chlorine.
Methyl 3-(2,4-dimethylphenyl)acrylate: Contains methyl groups instead of fluorine, leading to different physical and chemical properties.
Methyl 3-(2,4-difluorophenyl)propanoate: Similar structure but with a saturated carbon chain, affecting its reactivity and applications.
特性
IUPAC Name |
methyl 3-(2,4-difluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
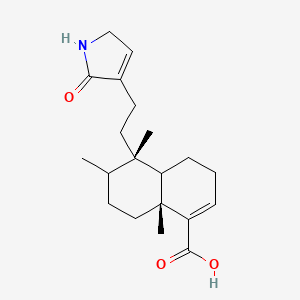
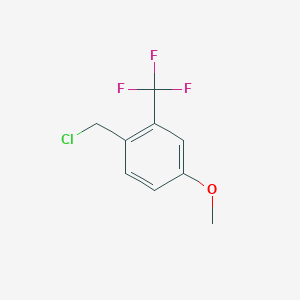
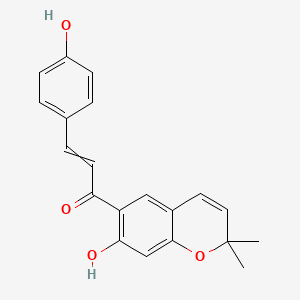
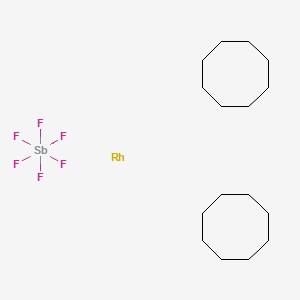
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
